molecular formula C18H21N5O2 B2949437 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide CAS No. 1797619-85-2

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide

Cat. No.: B2949437
CAS No.: 1797619-85-2
M. Wt: 339.399
InChI Key: JIJIQTNMLACEQE-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenylformamide derivative and a pyrrolidinylpyrimidine compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Shares structural similarities but differs in functional groups and overall reactivity.

    Imidazo[1,2-a]pyrimidines: Another class of compounds with a pyrimidine core, but with different substituents and properties.

Uniqueness

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-oxo-2-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-16(13-21-17(25)14-6-2-1-3-7-14)20-12-15-8-9-19-18(22-15)23-10-4-5-11-23/h1-3,6-9H,4-5,10-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJIQTNMLACEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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